molecular formula C15H26O3 B1257358 (3beta,9beta)-7-Drimene-3,11,12-triol CAS No. 101470-79-5

(3beta,9beta)-7-Drimene-3,11,12-triol

Cat. No.: B1257358
CAS No.: 101470-79-5
M. Wt: 254.36 g/mol
InChI Key: FLJVCTAWIDPKTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3beta,9beta)-7-Drimene-3,11,12-triol is a natural organic compound belonging to the class of cyclic alcohols and derivatives . This compound has been identified as a potential dietary biomarker, as it has been detected in several mushroom species, including common mushrooms (Agaricus bisporus) and oyster mushrooms (Pleurotus ostreatus) . Researchers can utilize this compound in studies focused on understanding the metabolic interactions between specific foods and the body. The compound features a drimane skeleton with multiple hydroxyl groups, indicating potential for bioactivity. Its molecular formula is C15H26O3, with an average molecular weight of 254.3651 g/mol . The CAS Registry Number for this compound is 101470-79-5 . Investigations into related natural compounds have highlighted their significance in gut microbiome research, anti-inflammatory activity, and antioxidant states, suggesting a broad application for (3beta,9beta)-7-Drimene-3,11,12-triol in nutritional and metabolic studies . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

101470-79-5

Molecular Formula

C15H26O3

Molecular Weight

254.36 g/mol

IUPAC Name

5,6-bis(hydroxymethyl)-1,1,4a-trimethyl-2,3,4,5,8,8a-hexahydronaphthalen-2-ol

InChI

InChI=1S/C15H26O3/c1-14(2)12-5-4-10(8-16)11(9-17)15(12,3)7-6-13(14)18/h4,11-13,16-18H,5-9H2,1-3H3

InChI Key

FLJVCTAWIDPKTG-UHFFFAOYSA-N

SMILES

CC1(C(CCC2(C1CC=C(C2CO)CO)C)O)C

Canonical SMILES

CC1(C(CCC2(C1CC=C(C2CO)CO)C)O)C

melting_point

165-166°C

physical_description

Solid

Origin of Product

United States

Biosynthetic Pathways of 3beta,9beta 7 Drimene 3,11,12 Triol and Drimane Sesquiterpenoids

General Terpenoid Biosynthesis: Farnesyl Diphosphate (B83284) (FPP) as a Precursor

The biosynthesis of all sesquiterpenoids, including the drimane (B1240787) family, originates from the central C15 isoprenoid intermediate, farnesyl diphosphate (FPP). FPP is assembled via the mevalonate (B85504) (MVA) pathway in eukaryotes and fungi or the non-mevalonate (MEP) pathway in bacteria. In the MVA pathway, simple acetyl-CoA units are converted into isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). FPP synthase then catalyzes the sequential condensation of two IPP units with one DMAPP unit to yield the all-trans-FPP molecule. Feeding experiments using isotopically labeled mevalonate in plants and fungi have confirmed FPP as the direct precursor for the drimane skeleton. This linear C15 molecule contains the necessary carbon framework and an energetic diphosphate leaving group, priming it for the complex cyclization cascades that define terpene biosynthesis.

Key Enzymatic Transformations in Drimane Core Formation

The conversion of the linear FPP into the bicyclic drimane core is the defining step in the biosynthesis of this compound class. This transformation is catalyzed by a specialized group of enzymes that orchestrate a complex series of carbocation-mediated cyclizations and rearrangements.

Terpene synthases, or terpene cyclases (TSs), are the enzymes responsible for generating the vast structural diversity of terpenoid natural products from acyclic isoprenoid diphosphate precursors like FPP. In plants, the biosynthesis of DTSs typically involves a canonical terpene cyclase that catalyzes the cyclization of FPP to form drimenol (B159378), a foundational drimane structure with a double bond at the Δ7,8 position. These enzymes facilitate the ionization of the diphosphate group from FPP, initiating an intramolecular attack to form the cyclic structure.

Interestingly, while fungi also produce a plethora of drimane sesquiterpenoids, their biosynthetic machinery for forming the drimane core differs significantly from that of plants. Instead of employing typical terpene cyclases, fungi utilize enzymes belonging to the haloacid dehalogenase (HAD)-like superfamily. This discovery highlighted a convergent evolutionary path where different enzyme families were recruited to produce the same chemical scaffold.

The elucidation of DTS biosynthesis in fungi has led to the characterization of novel HAD-like drimane synthases. These enzymes are distinct from plant terpene cyclases and possess a unique protein architecture, often featuring a fusion of a HAD-like domain and a terpene synthase domain. Two key examples are AstC from Aspergillus oryzae and DrtB from Aspergillus calidoustus.

AstC: Identified in the biosynthetic gene cluster for the antiproliferative astellolides, AstC is responsible for producing drim-8-ene-11-ol, a drimane isomer with a Δ8,9 double bond. Unlike some other synthases, AstC is not self-sufficient and requires the activity of two associated phosphatases, AstI and AstK, to hydrolyze the FPP precursor.

DrtB: In contrast, the HAD-like enzyme DrtB from A. calidoustus was found to be a drimenol cyclase. In vitro assays confirmed that purified DrtB can catalyze both the dephosphorylation and cyclization of FPP to produce drimenol (possessing a Δ7,8 double bond) without the need for auxiliary enzymes. This functional self-sufficiency is more analogous to the action of plant terpene cyclases, despite the lack of sequence homology.

EnzymeOrganismProduct(s)Key Features
AstC Aspergillus oryzaeDrim-8-ene-11-olHAD-like synthase; Requires two phosphatases (AstI, AstK) for activity.
DrtB Aspergillus calidoustusDrimenolHAD-like synthase; Self-sufficient, catalyzes both dephosphorylation and cyclization of FPP.

Post-Cyclization Modifications and Oxidative Diversification

Following the formation of the initial drimane scaffold (e.g., drimenol), a suite of "tailoring" enzymes introduces further chemical diversity through various modifications. These reactions, particularly oxidations, are crucial for producing the vast array of naturally occurring drimane sesquiterpenoids, including (3beta,9beta)-7-Drimene-3,11,12-triol.

Hydroxylation, the introduction of -OH groups at specific carbon atoms, is a common and critical modification catalyzed primarily by cytochrome P450 monooxygenases (P450s). The precise location of hydroxylation (regioselectivity) is determined by the specific P450 enzyme involved.

The biosynthesis of (3beta,9beta)-7-Drimene-3,11,12-triol from a drimenol precursor requires hydroxylations at positions C-3, C-9, and C-12.

C-9 and C-12 Hydroxylation: In Aspergillus calidoustus, a single multistep cytochrome P450, DrtD, has been shown to be responsible for hydroxylations at C-6, C-9, and C-12 of the drimane core.

C-3 Hydroxylation: While DrtD does not act on C-3, other P450s have demonstrated this capability. Recently, a P450 from the bacterium Streptomyces clavuligerus, named CavA, was identified and shown to hydroxylate drimenol at both the C-2 and C-3 positions. Furthermore, protein engineering has been successfully used to modify the P450BM3 enzyme from Bacillus megaterium to achieve site- and stereoselective C-3 hydroxylation of drimenol.

The combination of these enzymatic activities on a drimenol backbone illustrates a plausible pathway to generate the triol structure of (3beta,9beta)-7-Drimene-3,11,12-triol.

Further oxidation of the hydroxylated drimane intermediates can lead to a variety of functional groups, including aldehydes, ketones, and carboxylic acids, which can subsequently form lactone rings. A γ-butyrolactone ring, a common feature in many bioactive DTSs, is typically formed through the intramolecular condensation of a carboxylic acid and a hydroxyl group.

In A. calidoustus, the formation of these structures is a two-enzyme process. The P450 DrtD first oxidizes the hydroxy group at C-11 to an aldehyde, which is then further oxidized to a carboxylic acid by a FAD-binding oxidoreductase, DrtC. This carboxylic acid can then condense with a nearby hydroxyl group (e.g., at C-12) to form the stable five-membered lactone ring. In contrast, the biosynthetic pathway in A. oryzae appears to use a larger number of more specialized enzymes, including multiple P450s (AstB, AstD, AstF, AstJ) and a dehydrogenase (AstE), to achieve similar oxidative transformations.

Esterification Processes

Esterification is a crucial modification in the biosynthesis of many drimane sesquiterpenoids, often enhancing their biological activities. nih.gov This process typically involves the transfer of an acyl group from a donor molecule to a hydroxyl group on the drimane scaffold.

Research into fungal drimane-type sesquiterpene esters has illuminated the key enzymatic players in this process. In the fungus Aspergillus calidoustus, the biosynthesis of drimane esters involves a dedicated acyltransferase. nih.gov The biosynthetic gene cluster (drt) in this organism contains a gene, drtE, which encodes an acyltransferase responsible for transferring various acyl-CoA units to the drimane backbone. nih.gov This transferase exhibits a degree of flexibility, capable of attaching different polyketide chains to the sesquiterpene core, thereby generating a variety of ester derivatives. nih.gov

The substrates for these acyltransferases are typically activated acyl groups, often in the form of acyl-CoA or attached to an acyl carrier protein (ACP) domain of a polyketide synthase (PKS). In A. calidoustus, a PKS (DrtA) synthesizes polyketide chains of varying lengths, which are then transferred by the DrtE acyltransferase to the drimenol core. nih.gov This highlights a direct link between polyketide and terpenoid biosynthetic pathways in the generation of these hybrid molecules.

While the direct esterification of (3beta,9beta)-7-Drimene-3,11,12-triol has not been explicitly detailed in published research, the presence of three hydroxyl groups at positions C-3, C-11, and C-12 provides multiple potential sites for such modifications. Based on the established mechanisms in related compounds, it is plausible that one or more of these hydroxyl groups could be esterified by an acyltransferase, should the requisite enzymes and acyl donors be present in the producing organism.

Comparative Biosynthetic Strategies Across Diverse Organisms

The biosynthesis of the drimane skeleton, while conserved in its outcome, exhibits remarkable differences in the enzymatic machinery employed by various organisms, including fungi, plants, and bacteria.

A fundamental divergence lies in the initial cyclization of FPP. In plants , this cyclization is typically catalyzed by a single-domain terpene cyclase (or terpenoid synthase). For instance, the biosynthesis of (-)-drimenol in the valerian plant (Valeriana officinalis) is initiated by a drimenol synthase.

In contrast, fungi and bacteria often utilize a different class of enzymes known as haloacid dehalogenase (HAD)-like hydrolases/terpene cyclases. nih.gov In Aspergillus calidoustus, the enzyme DrtB, a HAD-like protein, is responsible for the formation of drimenol from FPP. nih.govresearchgate.net Similarly, the recently discovered drimane biosynthetic gene cluster in the bacterium Streptomyces clavuligerus also features a class II drimenyl diphosphate synthase and a Nudix hydrolase, pointing to a distinct evolutionary origin for this pathway compared to plants. beilstein-journals.org

Following the formation of the core drimane skeleton, further diversification is largely driven by cytochrome P450 monooxygenases (P450s) and various transferases. P450s are responsible for the hydroxylation of the drimane ring system at various positions. nih.gov For example, in the biosynthesis of calidoustene C in A. calidoustus, two P450 enzymes, DrtC and DrtD, are involved in modifying the drimenol precursor. nih.gov The discovery of the P450 CavA in S. clavuligerus, which introduces hydroxyl groups at the C-2 and C-3 positions of the drimane A ring, expands our understanding of the regioselectivity of these enzymes. beilstein-journals.org The formation of (3beta,9beta)-7-Drimene-3,11,12-triol would necessitate the action of specific P450s capable of hydroxylating the drimenol backbone at the C-3, C-11, and C-12 positions.

The table below provides a comparative overview of the key enzymes and genetic components involved in drimane sesquiterpenoid biosynthesis in different organisms.

Organism Core Biosynthetic Enzyme Key Modifying Enzymes Biosynthetic Gene Cluster (Example)
Plants (Valeriana officinalis)Terpene Cyclase (Drimenol Synthase)Cytochrome P450sNot typically found in clusters
Fungi (Aspergillus calidoustus)HAD-like Hydrolase/Terpene Cyclase (DrtB)Cytochrome P450s (DrtC, DrtD), Acyltransferase (DrtE)drt cluster
Bacteria (Streptomyces clavuligerus)Class II Drimenyl Diphosphate Synthase & Nudix HydrolaseCytochrome P450 (CavA)cav cluster

This comparative analysis reveals a fascinating case of convergent evolution, where different kingdoms of life have independently evolved distinct enzymatic solutions to synthesize the same core chemical scaffold, which is then further diversified through a common strategy of oxidative and conjugative modifications.

Chemical Synthesis and Derivatization Studies of Drimane Sesquiterpenoids

Total Synthesis Approaches to Drimane (B1240787) Skeletons

Total synthesis provides a versatile pathway to access drimane sesquiterpenoids and their analogues, which may not be readily available from natural sources. Researchers have developed several innovative strategies to construct the characteristic bicyclic drimane core.

Key approaches include:

Gold-Catalyzed Tandem Reactions: A unified strategy for the stereoselective total synthesis of C-15 oxygenated drimane-type sesquiterpenoids has been achieved using a gold-catalyzed tandem reaction of 1,7-diynes. nih.gov This powerful method allows for the construction of five chemical bonds and two rings in a single step, enabling the synthesis of natural products like kuehneromycin A and antrocin. nih.gov

Enantioselective Synthesis from Acyclic Precursors: Optically pure drimane sesquiterpenoids, such as (+)-drimane-8,11-diol and (+)-drim-9(11)-en-8-ol, have been synthesized from the acyclic monoterpenoid alcohol geraniol. rsc.org This approach establishes the critical stereochemistry early in the synthetic sequence.

Chiral Pool Synthesis: Naturally occurring chiral molecules can serve as starting materials. For instance, the commercially available (+)-sclareolide is a common starting point for the synthesis of drimenol (B159378) and drimanol. researchgate.net Similarly, the trans-syn-fused drimane unit found in meroterpenoids like polysin and chrodrimanins has been accessed via an efficient C9 epimerization of sclareolide. acs.org Another approach utilizes S-(+)-carvone for the total synthesis of various drimane sesquiterpenes. sci-hub.mk

Table 1: Summary of Total Synthesis Approaches to Drimane Skeletons
StrategyStarting Material(s)Key Drimane Product(s)Reference
Gold-Catalyzed Tandem Reaction1,7-diynesKuehneromycin A, Antrocin nih.gov
Enantioselective SynthesisGeraniol(+)-Drimane-8,11-diol rsc.org
Chiral Pool Synthesis(+)-SclareolideDrimenol, Drimanol researchgate.net
Chiral Pool SynthesisS-(+)-CarvoneDrimane sesquiterpenes sci-hub.mk

Semi-synthetic Modifications of Natural Drimane Sesquiterpenoids

Semi-synthesis leverages the existing scaffold of naturally isolated drimanes to create novel derivatives. This is often more efficient than total synthesis for producing a library of related compounds for further study. Drimenol, isolated from species like Drimys winteri, is a common starting material for such modifications. mdpi.comnih.gov

The hydroxyl (-OH) groups present in drimane triols like (3beta,9beta)-7-Drimene-3,11,12-triol are prime targets for chemical modification. Functional group interconversion refers to the process of converting one functional group into another, such as an alcohol into an ester, ether, or alkyl halide. solubilityofthings.comvanderbilt.edu These transformations are fundamental in organic synthesis for altering a molecule's properties. solubilityofthings.com For instance, the hydroxyl group can be converted to a sulfonate ester (e.g., tosylate or mesylate), which is an excellent leaving group for subsequent nucleophilic substitution reactions. vanderbilt.edu This allows for the introduction of a wide variety of other functional groups. Esterification of hydroxyl groups is also a common modification, seen in many naturally occurring drimane derivatives. nih.gov

Aldehyde and ketone functionalities are key features in many biologically active drimanes, such as polygodial. mdpi.com These groups can be introduced into the drimane skeleton through the oxidation of corresponding alcohols. For example, the natural drimane alcohol, drimenol, can be oxidized using pyridinium (B92312) chlorochromate (PCC) to yield the aldehyde drimenal. mdpi.comnih.gov The presence of these carbonyl groups offers further opportunities for derivatization. A standard analytical method involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes and ketones to form 2,4-dinitrophenylhydrazones. nih.govresearchgate.net These derivatives are highly colored and can be readily analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS), aiding in the identification and quantification of the carbonyl-containing drimanes. nih.govresearchgate.net

Regioselective and Stereoselective Functionalization Strategies

Controlling the site (regioselectivity) and three-dimensional orientation (stereoselectivity) of chemical reactions is paramount in the synthesis of complex molecules like drimane sesquiterpenoids. youtube.com

A prime example of such control is the asymmetric dihydroxylation of drim-7-en-11-ol. researchgate.net This reaction introduces two hydroxyl groups across the double bond between carbons 7 and 8. By carefully choosing the reagents and conditions, it is possible to prepare either the driman-7α,8α,11-triol or the driman-7β,8β,11-triol with high diastereomeric purity. researchgate.net This stereocontrol is crucial, as the biological activity of stereoisomers can differ significantly. This strategy provides access to diastereomerically pure triol intermediates that can be elaborated into other complex drimane and norlabdane derivatives. researchgate.net

Design and Preparation of Analogues for Structure-Activity Relationship (SAR) Elucidation

The synthesis of a variety of drimane analogues is essential for understanding their structure-activity relationships (SAR). nih.gov SAR studies correlate specific structural features of a molecule with its biological effect, guiding the design of more potent and selective compounds. researchgate.net

Several SAR insights have been gained from studying drimane sesquiterpenoids:

Role of the C-3 Hydroxyl Group: A comparison of the cytotoxic effects of different drimanes indicated that the hydroxyl group at the C-3 position might play an important role in the antiproliferative activity against certain cancer cell lines. rsc.org

Influence of C-11/C-12 Functionality: In a study on α-glucosidase inhibitory effects, the presence of a lactone ring formed between C-11 and C-12 was found to be unfavorable for activity when compared to analogues with different substituents at these positions. nih.gov

Impact of C-13 Substituents: The same study revealed that substituents at the C-13 position may be crucial for α-glucosidase inhibitory effects. nih.gov

Table 2: Selected Structure-Activity Relationship (SAR) Findings for Drimane Sesquiterpenoids
Structural FeatureBiological Activity AffectedObservationReference
Hydroxyl group at C-3AntiproliferativeMay play an important role in the activity. rsc.org
Lactone ring (C-11/C-12)α-Glucosidase InhibitionPresence of the lactone appears unfavorable for activity. nih.gov
Substituent at C-13α-Glucosidase InhibitionAppears to be crucial for activity. nih.gov

Structure Activity Relationship Sar Analysis of 3beta,9beta 7 Drimene 3,11,12 Triol and Its Analogues

Influence of the Δ7,8-Double Bond on Bioactivity

The position of the double bond within the drimane (B1240787) bicyclic system is a critical determinant of biological activity. In many bioactive drimanes, a double bond is located at the Δ7,8 position. Fungal biosynthesis pathways can produce different skeletons, with synthases that form drimenol (B159378) featuring a Δ7,8 double bond, while others, like those for astellolides, produce a Δ8,9 double bond. nih.govnih.gov

Role of Hydroxyl Group Positions and Stereochemistry in Biological Potency

It is often assumed that the addition of hydroxyl groups can enhance water solubility, which may, in turn, improve bioavailability and bioactivity. microbialcell.com For instance, research on various diterpenes has shown that introducing an additional hydroxyl group can lead to a slight increase in biological activity. researchgate.net The antifungal activity of drimane diols like drimendiol (B1249602) and epidrimendiol, obtained from the reduction of dialdehydes, underscores the importance of these hydroxyl moieties. nih.gov The parent aldehydes, polygodial and isotadeonal, differ in the configuration at the C9 position, which leads to reduced diols with inverted stereochemistry, highlighting the role of stereochemistry in defining the final structure and activity. nih.gov

The specific placement of hydroxyl groups is also critical. For example, in flavonoids, a related class of natural products, the position of hydroxyl groups in the aromatic rings is a known determinant of their antioxidant and cytotoxic activities. mdpi.com While a direct parallel, this principle often holds true for other classes of natural products like drimanes, where specific hydroxyl interactions with a receptor or enzyme active site are necessary for a biological response.

Impact of Specific Functional Groups (e.g., α,β-unsaturated dialdehydes, lactones, carboxylic acids, esters)

Beyond the core skeleton and hydroxyl groups, other functional groups attached to the drimane framework play a pivotal role in defining the type and level of biological activity.

α,β-Unsaturated Dialdehydes: Drimanes featuring a dialdehyde (B1249045) moiety, such as polygodial, are among the most potent compounds in this class, exhibiting strong antifungal and cytotoxic properties. mdpi.comresearchgate.net The reactivity of the aldehyde groups is a key factor in their mechanism of action. nih.gov For example, the antifungal activity of cinnamodial, another drimane dialdehyde, is abolished by amine compounds, likely due to a reaction with the aldehyde functions. microbialcell.com This high reactivity, however, can also lead to promiscuous interactions, making aldehyde-containing drimanes controversial for therapeutic use. nih.gov

Lactones: The presence of a lactone ring, as seen in compounds like confertifolin (B156486) and isodrimenin, also confers significant biological activity. researchgate.net These cyclic esters introduce rigidity and specific electronic features to the molecule that can influence target binding.

Carboxylic Acids and Esters: The conversion of hydroxyl or aldehyde groups into carboxylic acids or esters can modulate the bioactivity of drimane sesquiterpenoids. Carboxylic acids are versatile functional groups that can participate in various biological interactions. nih.gov Esterification of hydroxyl groups is a common strategy to modify the lipophilicity and pharmacokinetic properties of a molecule. nih.gov In a study synthesizing sesquiterpene-aryl ester derivatives of (-)-drimenol, several compounds showed significant cytotoxic activity against cancer cell lines and the ability to inhibit human topoisomerase I. mdpi.com This indicates that the addition of an ester-linked aryl group can be a viable strategy for developing potent antitumor agents from a drimane scaffold. mdpi.com

The following table summarizes the bioactivity of selected drimane sesquiterpenoids with different functional groups.

CompoundKey Functional Group(s)Observed Bioactivity
Polygodial DialdehydeAntifungal, Cytotoxic mdpi.comresearchgate.net
Drimenol Primary AlcoholAntifungal microbialcell.comresearchgate.net
Confertifolin LactoneCytotoxic researchgate.net
Isodrimenin LactoneCytotoxic researchgate.net
(-)-Drimenol-aryl esters Ester, Aryl groupCytotoxic, Topoisomerase I inhibition mdpi.com
Drimendiol Diol (two primary alcohols)Antifungal nih.gov

Conformational and Electronic Properties in Relation to Activity

The three-dimensional shape (conformation) and the distribution of electrons within a drimane molecule are fundamental to its interaction with biological targets. As mentioned, the Δ7,8 double bond imposes conformational rigidity, which can be beneficial for activity. mdpi.comsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) and Computational Chemistry Approaches

To systematically explore the SAR of drimane sesquiterpenoids, researchers increasingly employ computational methods. Quantitative Structure-Activity Relationship (QSAR) modeling aims to find a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.gov Such models can be used to predict the activity of novel, unsynthesized compounds and to guide the design of more potent analogues. nih.gov

Molecular docking and molecular dynamics (MD) simulations are powerful tools used to visualize and analyze how these molecules interact with their biological targets at an atomic level. nih.govmdpi.com For example, docking and MD studies have been used to propose a possible binding mode for a cytotoxic drimane-aryl ester derivative within a complex of its target enzyme, topoisomerase I, and DNA. mdpi.com Similarly, MD simulations have been used to study the interactions between drimane diols and fungal enzymes, revealing that binding is primarily driven by hydrophobic interactions with the drimane moiety. nih.gov These computational approaches provide valuable insights that complement experimental data, accelerating the discovery and optimization of new drimane-based therapeutic agents.

Advanced Analytical Methodologies for Drimane Sesquiterpenoid Research

Spectroscopic Techniques for Structural Elucidation

The determination of the precise chemical structure of drimane (B1240787) sesquiterpenoids, including "(3beta,9beta)-7-Drimene-3,11,12-triol," is accomplished through the combined application of several powerful spectroscopic techniques. acs.orgmdpi.com

NMR spectroscopy is the cornerstone for elucidating the constitution and relative configuration of drimane sesquiterpenoids. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of protons and carbons within the molecule.

For instance, in the analysis of drimane derivatives, ¹H NMR spectra reveal characteristic signals for methyl groups on the decalin ring, olefinic protons, and protons attached to oxygenated carbons. acs.org The ¹³C NMR spectrum complements this by identifying the number and type of carbon atoms, such as carbonyls, olefins, and those bearing hydroxyl groups. acs.org

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure. Key techniques include:

Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) coupling networks, allowing for the tracing of spin systems within the molecule, such as identifying adjacent methylene (B1212753) and methine groups. acs.org

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms (¹H-¹³C), assigning specific protons to their corresponding carbons. acs.orgmdpi.com

Heteronuclear Multiple Bond Correlation (HMBC): Detects long-range (2-3 bond) correlations between protons and carbons. This is vital for connecting different spin systems and positioning quaternary carbons and functional groups. For example, HMBC correlations can link methyl protons to carbons in the drimane core, confirming their placement. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating Frame Overhauser Effect Spectroscopy (ROESY): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

The following table summarizes typical NMR data used in the characterization of a drimane sesquiterpenoid scaffold.

Technique Information Obtained Application in Drimane Research
¹H NMR Chemical shift, coupling constants (J-values), and integration of proton signals.Identifies types of protons (olefinic, aliphatic, hydroxyl) and their immediate electronic environment.
¹³C NMR Chemical shift of carbon signals.Determines the number of carbon atoms and identifies functional groups (e.g., C=C, C-O). acs.org
COSY Shows ¹H-¹H spin-spin coupling.Connects neighboring protons, helping to build fragments of the carbon skeleton. acs.org
HSQC Shows one-bond ¹H-¹³C correlations.Assigns protons to their directly attached carbons. mdpi.com
HMBC Shows long-range (2-3 bond) ¹H-¹³C correlations.Connects structural fragments and establishes the position of non-protonated carbons and substituents. mdpi.com
NOESY/ROESY Shows through-space correlations between protons.Determines the relative configuration and conformation of the molecule.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is indispensable for determining the elemental composition of drimane sesquiterpenoids. acs.orgmdpi.com This technique measures the mass-to-charge ratio (m/z) of an analyte with very high accuracy, typically to four or five decimal places. By comparing the exact measured mass with calculated masses, the molecular formula can be unequivocally established. For example, the molecular formula of a drimane sesquiterpenoid was determined as C₁₄H₂₂O₄ by observing a sodium adduct ion [M+Na]⁺ at m/z 277.1405 (calculated for C₁₄H₂₂O₄Na, 277.1410) in its HR-ESI-MS spectrum. acs.org This information is fundamental and precedes detailed NMR analysis.

While NMR and MS can define the molecular formula and relative stereochemistry, determining the absolute configuration of chiral molecules like drimane sesquiterpenoids requires chiroptical methods. Electronic Circular Dichroism (ECD) is a powerful technique for this purpose. acs.org ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule.

The experimental ECD spectrum of a newly isolated compound is compared with the spectrum predicted by Time-Dependent Density Functional Theory (TDDFT) calculations for a specific enantiomer. acs.org A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. For example, the absolute configurations of newly discovered abundisporins were determined using TDDFT-ECD calculations. acs.org The presence of specific Cotton effects (CEs) at certain wavelengths in the ECD spectrum provides the basis for these assignments. acs.org

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and absolute stereochemistry, yielding a 3D model of the molecule in the solid state. However, its application is contingent upon the ability to grow a high-quality single crystal of the compound, which can be a significant challenge for many natural products that are often isolated as oils or amorphous solids. mdpi.com

Chromatographic Separation and Purification Techniques

The isolation of pure drimane sesquiterpenoids from complex natural extracts is a critical prerequisite for structural elucidation and biological testing. A combination of chromatographic techniques is typically employed to achieve this. mdpi.comnih.gov

The process often begins with a crude extract from a biological source, such as a fungus or plant, which is then subjected to a series of separation steps: acs.orgmdpi.com

Column Chromatography (CC): This is a fundamental purification technique. Normal-phase column chromatography using silica (B1680970) gel as the stationary phase and a gradient of solvents like n-hexane and ethyl acetate (B1210297) is commonly used to separate compounds based on polarity. mdpi.comnih.gov

Size-Exclusion Chromatography (SEC): Using materials like Sephadex LH-20, SEC separates molecules based on their size. It is effective for removing high molecular weight polymers or for separating compounds of similar polarity but different sizes. mdpi.comnih.gov

Centrifugal Partition Chromatography (CPC): This is a form of counter-current chromatography that operates without a solid support, partitioning solutes between two immiscible liquid phases. It is particularly useful for separating polar compounds and minimizing the risk of sample degradation that can occur on solid stationary phases like silica gel. nih.gov

High-Performance Liquid Chromatography (HPLC): Often used as a final purification step, preparative or semi-preparative HPLC can provide high-resolution separation, yielding compounds with high purity.

The following table outlines common chromatographic techniques used for drimane sesquiterpenoid purification.

Technique Principle of Separation Typical Application
Silica Gel Column Chromatography Adsorption/PolarityInitial fractionation of crude extracts and separation of major components. mdpi.com
Sephadex LH-20 Chromatography Size Exclusion/Molecular SievingRemoval of pigments and large molecules; separation of compounds with similar polarities. mdpi.com
Centrifugal Partition Chromatography (CPC) Liquid-Liquid PartitioningSeparation of a wide range of polarities without a solid support, ideal for sensitive compounds. nih.gov
Preparative HPLC Adsorption, Partition, or other interactionsFinal purification step to obtain highly pure compounds.

Metabolomics and Integrated 'Omics' Approaches for Identification and Quantification in Biological Matrices

Metabolomics provides a powerful, high-throughput approach to analyze the complete set of small-molecule metabolites (the metabolome) within a biological sample. nih.gov In the context of drimane sesquiterpenoid research, metabolomics, particularly when coupled with other 'omics' data (like transcriptomics), offers significant advantages. cjnmcpu.com

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical platforms for metabolomic studies of drimane sesquiterpenoids. nih.gov These techniques can be used to:

Profile and Compare: Analyze and compare the drimane sesquiterpenoid profiles in different organisms, different tissues of the same organism (e.g., root vs. leaf), or organisms grown under different conditions. nih.gov

Identify Known Compounds: By comparing mass spectra and retention times with databases like the Golm Metabolome Database or in-house libraries, known drimanes can be rapidly identified in an extract. nih.gov

Discover New Compounds: Untargeted metabolomics workflows using tools like MS/MS molecular networking can group molecules with similar fragmentation patterns. This helps to identify and prioritize the targeted isolation of novel, previously uncharacterized drimane sesquiterpenoids from fungal extracts. cjnmcpu.com

Quantify Compounds: Relative or absolute quantification of specific drimanes in a biological matrix can be performed, which is crucial for understanding their physiological roles or biosynthetic regulation.

Integrated 'omics' approaches, which combine metabolomic data with genomic or transcriptomic data, can link the production of specific drimane sesquiterpenoids to the genes and biosynthetic pathways responsible for their creation. cjnmcpu.com

Ecological and Biotechnological Relevance of Drimane Sesquiterpenoids

Role in Plant Chemical Defense and Insect Interactions

Drimane (B1240787) sesquiterpenoids are a significant class of natural products that play a crucial role in the chemical defense mechanisms of plants. nih.govcjnmcpu.com These compounds are characterized by a decahydronaphthalene (B1670005) core and are known for their potent biological activities, particularly as antifeedants against various herbivorous insects. beilstein-journals.orgresearchgate.net One of the most studied examples is polygodial, which serves as an effective deterrent to insect feeding. beilstein-journals.org

Plants from the family Winteraceae, such as Drimys winteri, are well-known producers of these defensive compounds. cjnmcpu.comnih.gov The presence of drimanes like polygodial, drimenol (B159378), and drimenin (B1203127) in the bark and leaves provides the plant with a chemical shield against predation. nih.govmdpi.com The antifeedant activity of these molecules is a key component of the plant's strategy to deter pests, thereby reducing tissue damage and enhancing survival. beilstein-journals.orgnih.gov Research has shown that plants belonging to the genus Warburgia also produce drimane sesquiterpenes that exhibit insect antifeedant and insecticidal activities. researchgate.net The lipophilic nature of many sesquiterpenes allows them to interact with the cell membranes of insects and microbes, contributing to their defensive capabilities. researchgate.net While extensive research highlights the role of compounds like polygodial, the specific compound (3beta,9beta)-7-Drimene-3,11,12-triol is part of this broader family of defense-related metabolites found in the plant and fungal kingdoms. foodb.carsc.org

Fungal Secondary Metabolite Production and Ecological Niche

Fungi are prolific producers of a vast array of secondary metabolites, including a significant number of drimane-type sesquiterpenoids (DTSs). nih.govnih.gov These compounds have been isolated from diverse fungal species, spanning both the Ascomycota and Basidiomycota divisions, indicating their widespread importance in the fungal kingdom. nih.govmdpi.com Fungal DTSs exhibit remarkable structural diversity, which arises from the modification of two primary precursors: drimenol and drim-8-ene-11-ol. nih.gov

Specific examples of fungi producing these compounds are abundant. For instance, the compound (3beta,9beta)-7-Drimene-3,11,12-triol has been reported in the mushroom Marasmius oreades and has been detected in other common edible mushrooms like Agaricus bisporus (common mushroom) and Pleurotus ostreatus (oyster mushroom). foodb.cahmdb.canih.gov Tropical basidiomycetes, such as Perenniporia centrali-africana and a novel Cerrena species, have been found to produce new drimane derivatives, including lactams and diols. mdpi.com Marine-derived fungi, such as Penicillium sp. TW58-16, also contribute to this chemical diversity, producing novel drimane sesquiterpenes alongside other compounds like polyketides. mdpi.com Similarly, Aspergillus calidoustus is known to produce a series of drimane-type sesquiterpenes and their esters. researchgate.netnih.gov

The production of these secondary metabolites is integral to the fungus's ecological strategy. They can be involved in various interactions, including defense against microbial competitors or grazing organisms. The diverse bioactivities reported for these compounds, such as antimicrobial and anti-inflammatory effects, suggest they play a vital role in shaping the producing organism's ecological niche. mdpi.comcjnmcpu.comtandfonline.com

Table 1: Examples of Drimane Sesquiterpenoids from Fungal Sources

Fungal SpeciesCompound(s) / TypeReference
Marasmius oreades(3beta,9beta)-7-Drimene-3,11,12-triol nih.gov
Agaricus bisporus, Pleurotus ostreatus(3beta,9beta)-7-Drimene-3,11,12-triol (detected) foodb.cahmdb.ca
Perenniporia centrali-africanaNew pereniporin A derivative, new drimane-type sesquiterpene lactam, 6,7-Dehydro-isodrimenediol mdpi.com
Cerrena sp. nov.New drimane-type sesquiterpene lactams, isodrimenediol mdpi.com
Penicillium sp. TW58-16New drimane sesquiterpenes mdpi.com
Aspergillus calidoustusDrimane-type sesquiterpenes and their esters researchgate.netnih.gov
Trichoderma hamatumCyclonerane sesquiterpenes nih.gov

Potential for Agrochemical Development (e.g., bio-pesticides, natural fungicides)

The potent biological activities of drimane sesquiterpenoids make them promising candidates for the development of new agrochemicals. nih.govnih.gov Their natural origin presents an opportunity for creating more sustainable and environmentally friendly alternatives to synthetic pesticides. nih.gov The antifungal and insecticidal properties of this class of compounds are particularly relevant for agricultural applications. researchgate.netnih.gov

Research has demonstrated the strong antifungal effects of drimanes isolated from the bark of Drimys winteri against Gaeumannomyces graminis var. tritici, the soilborne pathogen that causes "take-all" disease in cereals like wheat. nih.gov In these studies, compounds such as polygodial and isodrimenol showed significant inhibition of fungal growth, with lethal concentrations (LC50) as low as 7 to 12 μg/ml. nih.gov This highlights their potential as natural biofungicides to combat destructive plant pathogens. nih.gov Polygodial, in particular, has shown broad-spectrum antifungal activity against various filamentous fungi and oomycetes. mdpi.comnih.gov

The mechanism of action for some of these compounds involves disrupting the fungal cell wall and causing lipid peroxidation, leading to cell death. nih.gov This efficacy against plant pathogens suggests that drimane sesquiterpenoids, including (3beta,9beta)-7-Drimene-3,11,12-triol and its relatives, could be developed into lead compounds for new biopesticides, contributing to the advancement of green agriculture. nih.govnih.gov

Table 2: Antifungal Activity of Drimane Sesquiterpenoids from Drimys winteri against G. graminis var. tritici

CompoundLC50 (μg/ml)Reference
Polygodial7 - 12 nih.gov
Isodrimenol~9.5 nih.gov
Valdiviole7 - 12 nih.gov
Drimendiol (B1249602)60 nih.gov

Biosynthetic Engineering for Enhanced Production or Novel Analogues

Metabolic engineering and synthetic biology offer powerful tools for harnessing the chemical diversity of drimane sesquiterpenoids. escholarship.orgnih.gov By understanding and manipulating the biosynthetic pathways of these compounds, scientists can enhance their production in microbial hosts and create novel analogues with potentially improved or new biological activities. nih.govnih.gov

The biosynthesis of drimane-type sesquiterpenes has been elucidated in fungi such as Aspergillus oryzae and Aspergillus calidoustus. nih.govnih.govcjnmcpu.com The process begins with the cyclization of the universal sesquiterpenoid precursor, farnesyl diphosphate (B83284) (FPP), by a terpene cyclase (e.g., DrtB in A. calidoustus) to form the characteristic drimane skeleton, such as drimenol. nih.govcjnmcpu.com This backbone is then extensively modified by a suite of tailoring enzymes, primarily cytochrome P450 monooxygenases and oxidoreductases. nih.govnih.gov For example, in A. calidoustus, the P450 enzyme DrtD is responsible for multiple hydroxylations, while the FAD-binding oxidoreductase DrtC is involved in forming the butyrolactone ring found in many derivatives. nih.gov

These well-characterized enzymatic steps provide a roadmap for metabolic engineering. youtube.com Heterologous expression of these biosynthetic gene clusters in easily cultivable hosts like Escherichia coli or the yeast Saccharomyces cerevisiae can enable scalable and sustainable production. researchgate.netescholarship.orgyoutube.com Furthermore, techniques such as enzyme engineering and domain swapping (for instance, in polyketide synthases that attach side chains to the drimane core) can be used to generate a library of "non-natural" natural products. researchgate.netnih.gov This approach allows for the targeted creation of new drimane analogues, which can then be screened for enhanced agrochemical or pharmaceutical properties, accelerating the discovery and development of new bioactive molecules. nih.gov

Current Research Gaps and Future Perspectives for 3beta,9beta 7 Drimene 3,11,12 Triol Research

Further Elucidation of Undiscovered Biosynthetic Pathways and Enzymes

A significant gap exists in understanding the precise biosynthetic pathway leading to (3beta,9beta)-7-Drimene-3,11,12-triol. Drimane (B1240787) sesquiterpenoids are generally biosynthesized from farnesyl diphosphate (B83284) (FPP), which is cyclized to form a characteristic drimane skeleton. cjnmcpu.comnih.gov In fungi, this process can be initiated by enzymes like drimenol (B159378) synthase to produce the precursor drimenol. nih.govnih.gov Subsequent modifications, such as hydroxylations, are typically catalyzed by tailoring enzymes, most notably cytochrome P450 (P450) monooxygenases. nih.govnih.govmdpi.com

For instance, research on Aspergillus calidoustus has identified a P450 enzyme, DrtD, that can hydroxylate the drimane core at positions C-6, C-9, and C-12. nih.gov However, the specific enzymes in Marasmius oreades that perform the hydroxylations at the C-3, C-11, and C-12 positions to yield (3beta,9beta)-7-Drimene-3,11,12-triol have not been identified. Future research should focus on:

Genome Mining: Sequencing the genome of Marasmius oreades to identify the biosynthetic gene cluster (BGC) responsible for drimane production.

Enzyme Characterization: Identifying and characterizing the specific terpene synthase that produces the drimane scaffold and, crucially, the P450 enzymes or other oxidases that catalyze the precise hydroxylation steps at C-3, C-11, and C-12. researchgate.netresearchgate.net

Heterologous Expression: Expressing the identified genes in a host organism like yeast to confirm their function and reconstruct the biosynthetic pathway.

Comprehensive Mechanistic Studies of Diverse Biological Activities

The biological activities of (3beta,9beta)-7-Drimene-3,11,12-triol are currently unknown. This stands in stark contrast to the extensive research on other drimane sesquiterpenoids, which have demonstrated a wide spectrum of bioactivities, including antifungal, cytotoxic, anti-inflammatory, and anticancer effects. researchgate.netmdpi.comnih.govsinica.edu.tw For example, drimenol exhibits broad-spectrum antifungal properties, while other derivatives have shown potent cytotoxicity against various cancer cell lines. nih.govnih.govnih.gov

A crucial future perspective is the systematic evaluation of this compound's bioactivity profile. Key research directions include:

Broad-Spectrum Screening: Testing the compound against a wide panel of pathogenic fungi, bacteria, and various human cancer cell lines to identify potential therapeutic applications. mdpi.comnih.govmdpi.com

Mechanism of Action Studies: Should any activity be identified, in-depth mechanistic studies will be paramount. For example, if antifungal activity is observed, investigations could explore if it disrupts the cell wall/membrane or targets specific proteins, such as the Crk1 kinase pathway, as seen with drimenol. nih.govnih.gov If cytotoxic activity is found, studies could assess its effect on apoptosis, mitochondrial membrane potential, and specific protein targets like the MCL-1 protein, which is inhibited by other drimane derivatives. nih.govresearchgate.netnih.gov

Discovery of Novel Bioactive Drimane Analogues through Synthetic Biology and Chemical Synthesis

The natural availability of (3beta,9beta)-7-Drimene-3,11,12-triol is limited to its source organism. nih.govfoodb.ca To overcome this and to explore structure-activity relationships (SAR), the generation of novel analogues is essential. Both chemical synthesis and synthetic biology offer powerful avenues for this pursuit.

Future work should involve:

Semi-synthesis: Using the isolated natural product or a more accessible drimane precursor, such as drimenol, as a starting point for chemical modifications. This allows for the creation of a library of derivatives with varied functional groups to probe their impact on biological activity. nih.gov

Synthetic Biology: This approach involves engineering microbial hosts (e.g., yeast) with biosynthetic pathways to produce novel compounds. genscript.com By introducing and combining different tailoring enzymes (like hydroxylases, oxidases, and acyltransferases) from various organisms into a drimenol-producing yeast strain, it is possible to generate a diverse range of new drimane analogues that are not found in nature. nih.gov This strategy can facilitate the discovery of compounds with enhanced potency or novel activities.

Development of Sustainable and Scalable Production Methods

Relying on extraction from its natural fungal source is not a viable strategy for producing large quantities of (3beta,9beta)-7-Drimene-3,11,12-triol for extensive research or potential commercialization. Therefore, developing sustainable and scalable production methods is a critical research gap.

The most promising future direction lies in metabolic engineering and industrial biotechnology: sysbio.sehaifa.ac.il

Microbial Cell Factories: The complete biosynthetic pathway, once elucidated (as per section 9.1), could be reconstructed in a robust microbial host like Saccharomyces cerevisiae (yeast) or Pichia pastoris. genscript.comsysbio.senih.gov

Pathway Optimization: Engineering the host's metabolism to increase the supply of the precursor FPP is a common and effective strategy. This can involve overexpressing key enzymes in the mevalonate (B85504) (MVA) pathway, such as tHMG1, and down-regulating competing pathways that drain the FPP pool, like the sterol biosynthesis pathway (e.g., by suppressing the ERG9 gene). nih.govresearchgate.net

Fermentation Development: Optimizing fermentation conditions in bioreactors can further enhance yields, making production economically viable and providing a consistent supply of the compound for advanced preclinical studies. nih.gov

Advanced Computational Modeling for Structure-Based Drug Design and Target Identification

For drimane sesquiterpenoids, computational modeling is an emerging tool to predict and understand biological activity. nih.govbiorxiv.org However, for (3beta,9beta)-7-Drimene-3,11,12-triol, no such studies have been performed. This area represents a significant opportunity to accelerate its research and development.

Future research should leverage computational approaches for:

Target Identification: Using molecular docking simulations to screen the structure of (3beta,9beta)-7-Drimene-3,11,12-triol against libraries of known protein targets. This can help generate hypotheses about its mechanism of action and guide experimental validation.

Structure-Based Drug Design (SBDD): If a specific protein target is identified, computational methods can be used to model the interaction between the compound and the protein's binding site. youtube.comcambridge.org This structural insight allows for the rational design of new analogues with improved binding affinity and selectivity. For example, computational modeling has suggested that modifications to the A ring of drimenol could improve its antifungal activity. nih.govnih.gov

Predictive Toxicology: Computational tools can also be used to predict potential absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound and its analogues, helping to prioritize the most promising candidates for further development.

Summary of Research Gaps and Future Perspectives

SectionResearch GapFuture Perspective
9.1. Biosynthesis The specific enzymes in Marasmius oreades that synthesize (3beta,9beta)-7-Drimene-3,11,12-triol are unknown.Identify the full biosynthetic gene cluster and characterize the key terpene synthase and P450 hydroxylases.
9.2. Biological Activity The bioactivity profile and mechanism of action for the compound have not been investigated.Conduct broad-spectrum bioactivity screening and perform in-depth mechanistic studies to identify cellular targets.
9.3. Novel Analogues There are no reported synthetic analogues of (3beta,9beta)-7-Drimene-3,11,12-triol.Use semi-synthesis and synthetic biology approaches to create a library of novel analogues for structure-activity relationship studies.
9.4. Production Production is limited to extraction from its natural source, which is not scalable.Develop a microbial cell factory (e.g., in yeast) by reconstructing the biosynthetic pathway and optimizing fermentation for sustainable production.
9.5. Computational Modeling No computational studies have been performed on this specific compound.Employ molecular docking and structure-based drug design to identify potential targets and rationally design more potent and selective derivatives.

Q & A

Q. How can researchers mitigate bias in bioactivity studies?

  • Methodological Answer : Implement double-blinding in assay execution and data analysis. Use randomization for sample allocation and include internal controls (e.g., reference inhibitors). For in vivo studies, adhere to Institutional Review Board (IRB) guidelines for ethical and unbiased reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.